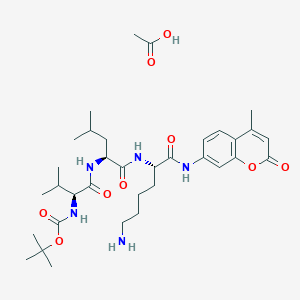
Boc-Val-Leu-Lys-AMC acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Val-Leu-Lys-AMC acetate (BVLK-AMC) is an acetate derivative of an amino acid sequence containing the amino acids Boc-Val-Leu-Lys-AMC. BVLK-AMC is a synthetic peptide that has been used in a variety of biochemical and physiological studies. This peptide has been used to study the effects of various compounds on the body, as well as to study the biochemical and physiological effects of certain drugs. BVLK-AMC acetate has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of certain drugs.
作用機序
The mechanism of action of Boc-Val-Leu-Lys-AMC acetate acetate is not fully understood. However, it is believed that this compound acetate binds to certain receptors in the body, which then activate certain biochemical pathways. This activation of biochemical pathways is thought to be responsible for the effects of this compound acetate on the body.
Biochemical and Physiological Effects
This compound acetate has been found to have a variety of biochemical and physiological effects on the body. It has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been found to have an effect on the regulation of gene expression, as well as an effect on cell proliferation and differentiation.
実験室実験の利点と制限
The use of Boc-Val-Leu-Lys-AMC acetate acetate in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive peptide, which makes it an attractive option for laboratory experiments. Additionally, this compound acetate has a high degree of specificity, which makes it an ideal choice for experiments involving the study of the effects of certain compounds on the body. However, one of the main limitations of this compound acetate is that it is not very stable, and therefore it must be stored at low temperatures and away from light.
将来の方向性
The use of Boc-Val-Leu-Lys-AMC acetate acetate in laboratory experiments has many potential future directions. For example, further research could be conducted to study the effects of this compound acetate on the regulation of gene expression and cell proliferation and differentiation. Additionally, further research could be conducted to study the effects of this compound acetate on the body’s immune system, as well as the effects of this compound acetate on the body’s response to certain drugs. Furthermore, further research could be conducted to explore the potential therapeutic applications of this compound acetate, such as its potential use as an anti-inflammatory or anti-oxidant agent.
合成法
Boc-Val-Leu-Lys-AMC acetate acetate is synthesized using a combination of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is a method of synthesizing peptides using a solid support, such as a resin or a polymer. The peptide is attached to the solid support, and then the desired amino acid sequence is attached to the peptide. LPPS is a method of synthesizing peptides using a liquid reaction medium, such as a solution of an organic solvent. The peptide is attached to the liquid reaction medium, and then the desired amino acid sequence is attached to the peptide.
科学的研究の応用
Boc-Val-Leu-Lys-AMC acetate acetate has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on the body, as well as to study the biochemical and physiological effects of certain drugs. This compound acetate has also been used to study the effect of certain drugs on the body, as well as to study the biochemical and physiological effects of certain drugs. This compound acetate has been used to study the effects of various compounds on the body, as well as to study the biochemical and physiological effects of certain drugs.
特性
IUPAC Name |
acetic acid;tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N5O7.C2H4O2/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21;1-2(3)4/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42);1H3,(H,3,4)/t23-,24-,27-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYNLWBGYYDEHG-RCLJCAKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

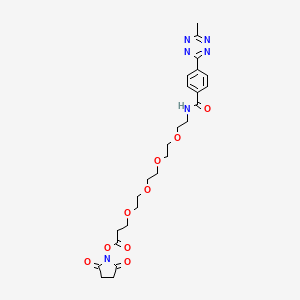
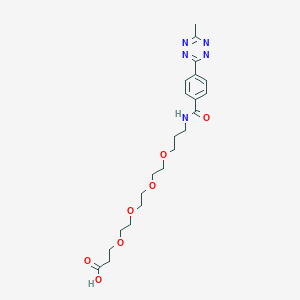

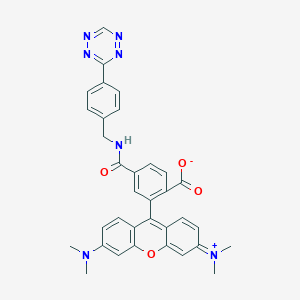
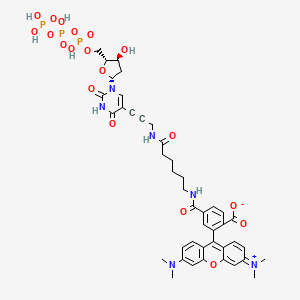
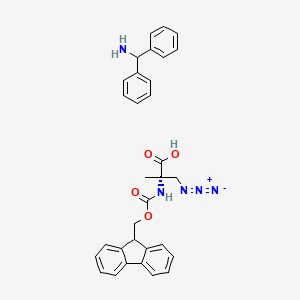

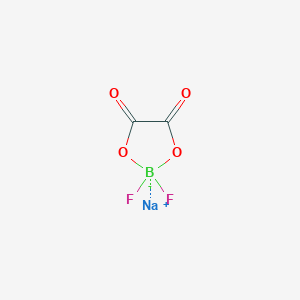

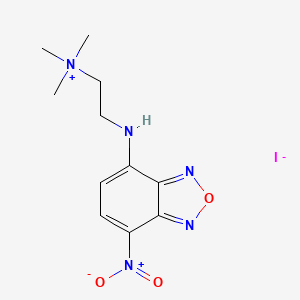
![9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6291199.png)

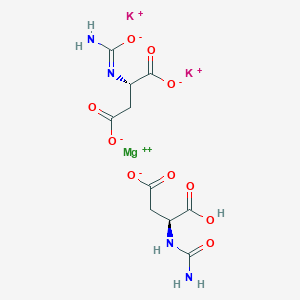
![tert-Butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B6291224.png)